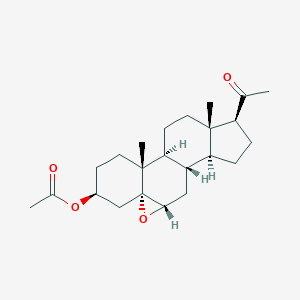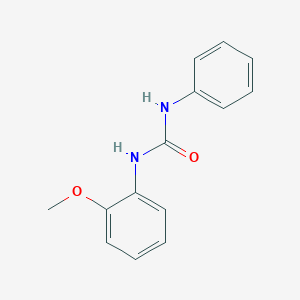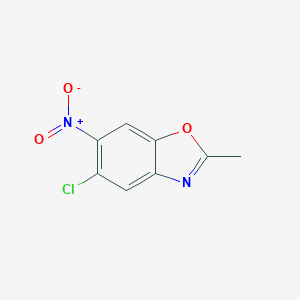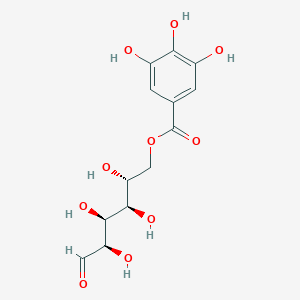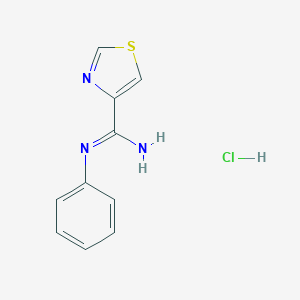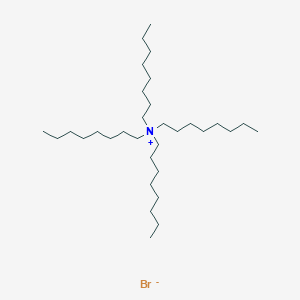
2,6-Bis(p-tolyl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
- Novel Ligands Synthesis : Novel functionalised 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands were synthesized, showcasing the adaptability of the compound in forming functional ligands (Attwood et al., 2019).
- Polyimide Formation : A novel pyridine-containing aromatic dianhydride monomer was synthesized, leading to new polyimides with pyridine moieties (Wang et al., 2006).
Molecular Structure Analysis
- Structure of Complexes : X-ray diffraction was used to analyze the structure of various complexes involving 2,6-bis(pyrazol-1-yl)pyridine, revealing important structural insights (Naik et al., 2018).
Chemical Reactions and Properties
- Spin Crossover in Iron(II) Complexes : The compound was used to study spin crossover in iron(II) complexes, indicating its role in advanced material science (Pritchard et al., 2009).
Physical Properties Analysis
- Organotin(IV) and Organolead(IV) Complexes : These complexes displayed interesting extended π−π stack structures in the solid state, indicating unique physical properties (Jia et al., 2003).
Chemical Properties Analysis
- Chemosensor for Fluoride Ions : 2,6-Bis(2-benzimidazolyl)pyridine was employed as a chemosensor for fluoride ions, showcasing its potential in chemical sensing applications (Chetia & Iyer, 2008).
Applications De Recherche Scientifique
Fluorescent Probes
- Scientific Field : Fluorescence Spectroscopy
- Application Summary : 2,6-Bis(p-tolyl)pyridine has been used in the synthesis of pyrene-conjugated 2,6-di-ortho-tolylpyridine and 2,6-di-para-tolylpyridine structural isomers. These isomers have been used as ratiometric fluorescent probes .
- Methods of Application : The isomers were synthesized through a multicomponent Chichibabin pyridine synthesis reaction. The photophysical behaviors of the synthesized probes were investigated using DFT, TD-DFT, and experimental studies .
- Results : The studies revealed that the dihedral angles of the trisubstituents on the central pyridine moiety significantly influence the photophysical properties of the synthesized probes. Both the ortho and para tolyl ratiometric fluorescent probes have distinct photoemissive properties in selectively sensing of Hg 2+ ions .
Biocatalysis
- Scientific Field : Green Chemistry
- Application Summary : 2,6-Bis(p-tolyl)pyridine has been used in the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, using recombinant microbial whole cells as catalysts .
- Methods of Application : A novel one-pot biocatalytic process was demonstrated for the preparation of 2,6-bis(hydroxymethyl)pyridine from naturally-occurring 2,6-lutidine .
- Results : After scale up, the bioconversion enabled titers exceeding 12 g L−1 with a space–time yield of 0.8 g L−1 h −1 .
Anion Sensors
- Scientific Field : Analytical Chemistry
- Application Summary : A series of sixteen bisphenylureas based on a 2,6-bis(2-anilinoethynyl)pyridine scaffold have been synthesized for use as potential anion sensors .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Prior work with one of these receptors revealed a distinct fluorescence response in the presence of a suitable anion source with specificity towards chloride anion .
Nuclear Chemistry
- Scientific Field : Nuclear Chemistry
- Application Summary : 2,6-Bis(p-tolyl)pyridine has been used in the synthesis of 2,6-bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines, which have been used as selective lipophilic chelating ligands for minor actinides .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The PyTri (2,6-bis(1H-1,2,3-triazol-4-yl)-pyridine) ligands resulted to be highly selective for actinides (SFEu/An ≈ 60–150) and endowed with an extremely high radiolytical and chemical stability .
Pharmaceutical Intermediate
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 2-(p-Tolyl)pyridine, a derivative of 2,6-Bis(p-tolyl)pyridine, may be used as a pharmaceutical intermediate .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Metal Complexes and Catalysts
- Scientific Field : Inorganic Chemistry
- Application Summary : 2,6-Bis(hydroxymethyl)pyridine, a derivative of 2,6-Bis(p-tolyl)pyridine, is a valuable chemical precursor used for the preparation of metal complexes and catalysts .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,6-bis(4-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c1-14-6-10-16(11-7-14)18-4-3-5-19(20-18)17-12-8-15(2)9-13-17/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRYHCTZTSRBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162684 | |
| Record name | 2,6-Bis(p-tolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(p-tolyl)pyridine | |
CAS RN |
14435-88-2 | |
| Record name | 2,6-Bis(4-methylphenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14435-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis(p-tolyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014435882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis(p-tolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-bis(p-tolyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Bis(p-tolyl)pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL77X5FD9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





